4-Chlorobenzo[b]thiophene
Overview
Description
4-Chlorobenzo[b]thiophene is a heterocyclic compound that contains a sulfur atom within its ring structure It is a derivative of benzo[b]thiophene, where a chlorine atom is substituted at the fourth position of the benzene ring
Mechanism of Action
Target of Action
4-Chlorobenzo[b]thiophene is a key intermediate in the synthesis of brexpiprazole , an atypical antipsychotic . Brexpiprazole acts by activating the activity of 5-HT1A receptors of serotonin and partial agonists of dopamine D2 receptors . These receptors play a crucial role in the treatment of schizophrenia and major depression .
Mode of Action
The synthesis of benzothiophenes, which includes this compound, involves an aryne reaction with alkynyl sulfides . This process starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Result of Action
As a key intermediate in the synthesis of brexpiprazole, its ultimate effect would be the therapeutic benefits observed in the treatment of conditions like schizophrenia and major depression .
Action Environment
During its synthesis, certain conditions such as temperature and the presence of other compounds (like dbu) are important to consider .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . For instance, this compound has been shown to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition can lead to reduced blood vessel formation, which is crucial in the context of cancer therapy. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, in the nucleus, this compound can interact with transcription factors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chlorobenzo[b]thiophene involves the reaction of benzo[b]thiophene with a chlorinating agent. For example, the treatment of benzo[b]thiophene with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can introduce a chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-step process involving the reaction of benzo[b]thiophene with alkynyl sulfides in the presence of a catalyst such as cesium fluoride (CsF) in hot acetonitrile . This method is advantageous due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and Friedel-Crafts acylation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other derivatives.
Common Reagents and Conditions:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Friedel-Crafts Acylation: Using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Bromination: 4-Bromobenzo[b]thiophene.
Nitration: 4-Nitrobenzo[b]thiophene.
Friedel-Crafts Acylation: 4-Acetylbenzo[b]thiophene.
Scientific Research Applications
4-Chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine substitution.
4-Bromobenzo[b]thiophene: Similar structure with a bromine atom instead of chlorine.
4-Nitrobenzo[b]thiophene: Contains a nitro group instead of chlorine.
Uniqueness: 4-Chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
4-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUMNQONHLLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496350 | |
Record name | 4-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-33-3 | |
Record name | 4-Chlorobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66490-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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